

Sourcing and purity of PD 118440 for research

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Compound of Interest

Compound Name: PD 118440

Cat. No.: B1678594

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Application Notes and Protocols: PD 118440

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sourcing, purity assessment, and experimental use of **PD 118440**, a potent and selective dopamine D2/D3 receptor agonist.

Sourcing and Purity of PD 118440

Chemical Identity:

- Systematic Name: 4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
- CAS Number: 108351-90-2[1]
- Molecular Formula: C₁₁H₁₇N₃S[1]
- Molecular Weight: 223.34 g/mol

PD 118440 is a research chemical originally synthesized by Parke-Davis.[2] It is crucial for researchers to source this compound from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA) to ensure the identity and purity of the material.

Recommended Suppliers:

While availability may vary, the following vendors have been identified as potential sources for **PD 118440** or related compounds. Researchers should always request a batch-specific CoA

prior to purchase.

- [TargetMol Chemicals Inc.\[3\]](#)
- Angene International Limited
- [Delchimica\[4\]](#)
- [ResBioAgro\[5\]](#)

Purity Data:

The purity of **PD 118440** is critical for obtaining reliable and reproducible experimental results. The table below summarizes typical purity specifications and the analytical methods used for their determination. Data should be confirmed with the supplier's batch-specific CoA.

Supplier (Example)	Lot Number (Example)	Purity (%)	Method of Analysis	Notes
Supplier A	XXXXX	>98%	HPLC, ¹ H NMR, MS	CoA should confirm the absence of significant impurities.
Supplier B	YYYYY	>99%	HPLC, ¹ H NMR, MS	May provide additional data such as residual solvent analysis.

Analytical Methods for Purity Assessment

a) High-Performance Liquid Chromatography (HPLC):

HPLC is a standard method for assessing the purity of small molecules like **PD 118440**. A typical protocol is outlined below.

Protocol: HPLC Purity Analysis of **PD 118440**

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water
 - B: 0.1% TFA in Acetonitrile
- Gradient: A linear gradient from 5% to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Sample Preparation: Dissolve **PD 118440** in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
- Injection Volume: 10 μ L.
- Analysis: The purity is determined by the peak area percentage of the main component relative to the total peak area.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H NMR spectroscopy is essential for confirming the chemical structure of **PD 118440**.

Protocol: ^1H NMR Structural Confirmation of **PD 118440**

- Instrumentation: A 300 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of **PD 118440** in 0.5-0.7 mL of the deuterated solvent.
- Acquisition: Acquire a standard ^1H NMR spectrum.

- Analysis: The resulting spectrum should be consistent with the known chemical structure of 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine.

c) Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of **PD 118440**.

Protocol: Mass Spectrometry Analysis of **PD 118440**

- Instrumentation: An electrospray ionization (ESI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of **PD 118440** (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
- Infusion: Infuse the sample directly into the mass spectrometer.
- Analysis: In positive ion mode, the expected $[M+H]^+$ ion for $C_{11}H_{17}N_3S$ is approximately 224.12.

Experimental Protocols

a) Solubilization and Storage:

- Solubility: **PD 118440** is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF). For aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.
- Storage: Store the solid compound at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

b) Dopamine Receptor Binding Assay:

This protocol describes a competitive binding assay to determine the affinity of test compounds for dopamine D2 receptors using a radiolabeled ligand.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

- Materials:

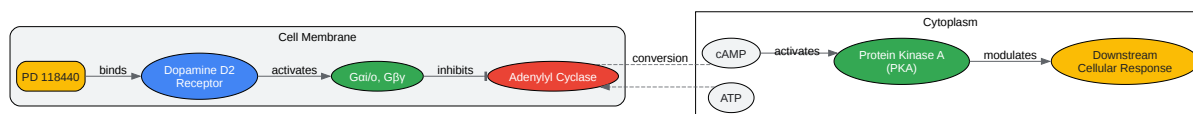
- Cell membranes expressing human dopamine D2 receptors.
- Radioligand: [³H]-Spiperone or another suitable D2 antagonist.
- Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Incubation Buffer: Wash buffer with 0.1% bovine serum albumin (BSA).
- **PD 118440** stock solution (e.g., 10 mM in DMSO).
- Non-specific binding control: Haloperidol (10 μM).
- 96-well filter plates and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.
- Procedure:
 1. Prepare serial dilutions of **PD 118440** in incubation buffer.
 2. In a 96-well plate, add 50 μL of incubation buffer, 50 μL of the radioligand solution (at its K_d concentration), and 50 μL of the **PD 118440** dilution or control.
 3. Add 50 μL of the D2 receptor membrane preparation.
 4. Incubate for 60-90 minutes at room temperature.
 5. Terminate the incubation by rapid filtration through the filter plate using a cell harvester, followed by washing with ice-cold wash buffer.
 6. Allow the filters to dry, then add scintillation cocktail to each well.
 7. Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Determine the concentration of **PD 118440** that inhibits 50% of the specific binding of the radioligand (IC₅₀).

- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Agonist Signaling Pathway:

PD 118440 acts as an agonist at D2-like dopamine receptors (D2, D3, and D4), which are G protein-coupled receptors (GPCRs) coupled to the G*ai/o* subunit.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

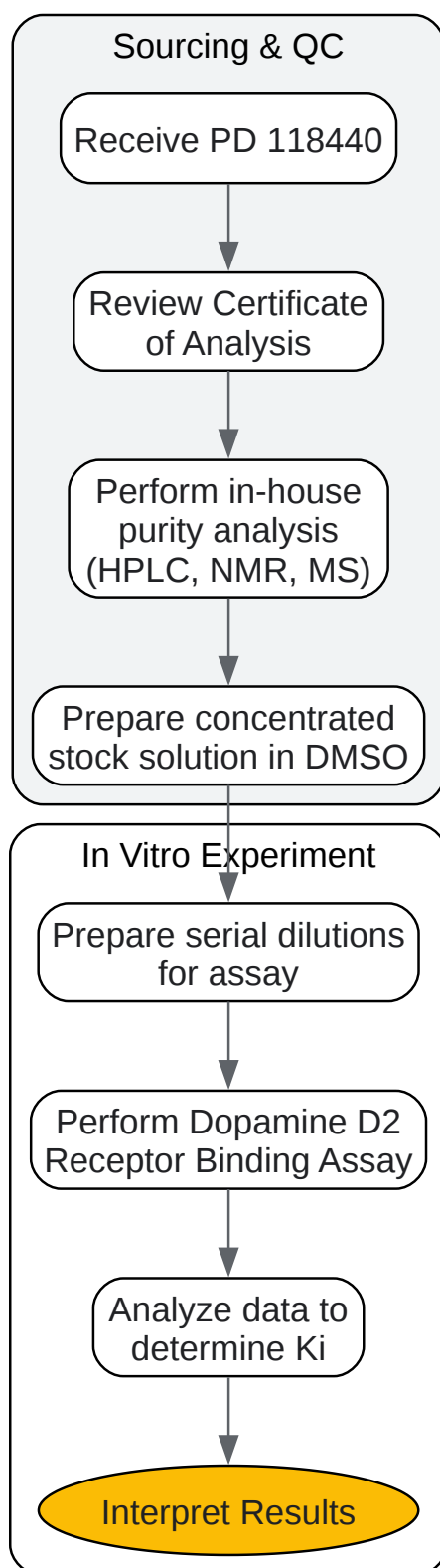


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Figure 1. Simplified signaling pathway of the dopamine D2 receptor agonist **PD 118440**.

Experimental Workflow for Purity Analysis and In Vitro Assay:

The following diagram illustrates a typical workflow for receiving, qualifying, and using **PD 118440** in a research setting.



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Figure 2. A typical experimental workflow for the use of **PD 118440**.

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